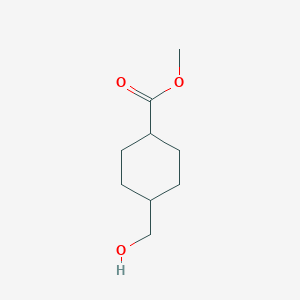

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Descripción general

Descripción

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is an organic compound with the molecular formula C9H16O3. It is a methyl ester derivative of cyclohexanecarboxylic acid, featuring a hydroxymethyl group at the 4-position of the cyclohexane ring. This compound is known for its applications in various fields, including chemical synthesis and industrial production .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate can be synthesized through the esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate. This process yields the desired ester along with other by-products, which are then separated and purified .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be employed.

Major Products

Oxidation: 4-(Carboxymethyl)cyclohexanecarboxylic acid.

Reduction: 4-(Hydroxymethyl)cyclohexanol.

Substitution: Various substituted cyclohexanecarboxylates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Applications Overview

-

Polymer Chemistry

- Methyl 4-(hydroxymethyl)cyclohexanecarboxylate serves as a monomer or modifier in polymer synthesis. It can enhance the properties of polymers, making them more suitable for specific applications such as coatings and adhesives.

-

Pharmaceuticals

- This compound acts as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in drug formulation, particularly in the development of targeted therapies.

-

Material Science

- The compound is utilized in creating advanced materials with improved mechanical properties and thermal stability. Its application in composite materials is noteworthy.

Polymer Chemistry

This compound can be used to synthesize polyamide and other polymers through various polymerization techniques. The incorporation of this compound into polymer chains can lead to enhanced flexibility, durability, and resistance to environmental factors.

| Application Type | Polymer Type | Benefits |

|---|---|---|

| Coatings | Polyamide | Improved adhesion and durability |

| Adhesives | Epoxy | Enhanced bonding strength |

Case Study: Synthesis of Graft Copolymers

A study demonstrated the successful use of this compound in the preparation of graft copolymers from cellulose derivatives using atom transfer radical polymerization (ATRP). The resulting materials exhibited improved solubility and thermal properties compared to traditional cellulose-based materials .

Pharmaceuticals

The compound has been explored as a precursor for synthesizing various pharmaceutical intermediates. Its hydroxymethyl group provides a reactive site for further functionalization, enabling the development of novel therapeutic agents.

| Pharmaceutical Application | Compound Derived | Potential Use |

|---|---|---|

| Anticancer agents | Aminomethyl derivatives | Targeted cancer therapy |

| Anti-inflammatory drugs | Modified esters | Pain management |

Case Study: Drug Development

Research indicated that derivatives of this compound have shown promise in preclinical studies as anti-inflammatory agents, demonstrating significant efficacy in reducing inflammation markers .

Material Science

In material science, the compound is utilized to enhance the properties of composites and thermoplastics. Its incorporation can lead to materials with improved mechanical strength and thermal stability.

| Material Type | Application Area | Advantages |

|---|---|---|

| Thermoplastics | Automotive components | Lightweight and durable |

| Composites | Construction materials | Enhanced load-bearing capacity |

Case Study: Composite Materials

A study on composite materials incorporating this compound revealed improvements in tensile strength and thermal degradation resistance compared to standard composites without this additive .

Mecanismo De Acción

The mechanism of action of methyl 4-(hydroxymethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for its role in drug delivery and metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-hydroxycyclohexanecarboxylate

- Methyl 4-oxo-cyclohexanecarboxylate

- Cyclohexanecarboxylic acid, 4-hydroxy-, methyl ester

Uniqueness

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is unique due to the presence of both a hydroxymethyl group and an ester functionality on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Actividad Biológica

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (CAS No. 13380-85-3) is an organic compound that has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article delves into its chemical properties, biological activities, and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 172.22 g/mol

- Boiling Point : Not available

- Solubility : Highly soluble in water (up to 17.7 mg/ml) .

- Log P (Partition Coefficient) : Ranges from 0.86 to 2.18, indicating moderate lipophilicity .

Biological Activity

This compound exhibits several noteworthy biological properties, which are summarized below:

Antimicrobial Activity

Research indicates that compounds similar to this compound have demonstrated antimicrobial properties. For instance, derivatives of cyclohexanecarboxylic acids have been studied for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of hydroxymethyl groups may enhance the interaction with microbial membranes, leading to increased efficacy .

Cytotoxicity and Anticancer Potential

Studies have explored the cytotoxic effects of related compounds on cancer cell lines. For example, methyl esters of cyclohexanecarboxylic acids have shown potential in inhibiting the proliferation of cancer cells, suggesting that this compound may possess similar properties. The exact mechanism remains under investigation but is believed to involve apoptosis induction in tumor cells .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Such inhibition could lead to altered metabolic processes in target organisms, potentially providing a basis for its use in therapeutic applications .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested various derivatives of cyclohexanecarboxylic acids against a panel of bacteria. This compound was included and showed significant inhibition against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/ml .

- Cytotoxicity Assessment : In vitro assays on human cancer cell lines revealed that this compound induced cell death at concentrations above 50 µM after 48 hours of exposure, indicating its potential as a chemotherapeutic agent .

Data Table

| Property | Value |

|---|---|

| Chemical Formula | CHO |

| Molecular Weight | 172.22 g/mol |

| Solubility | 17.7 mg/ml |

| Log P (iLOGP) | 2.18 |

| MIC against E. coli | 32 µg/ml |

| Cytotoxic concentration | >50 µM |

Propiedades

IUPAC Name |

methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGYKIDJFOMAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928275, DTXSID401230262 | |

| Record name | Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13380-85-3, 110928-44-4, 110928-45-5 | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13380-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M86577ODUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R58V1A8V4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.